molecular formula C12H23NO2 B4730469 3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide

3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide

Cat. No. B4730469
M. Wt: 213.32 g/mol
InChI Key: PLKYZQJNQTUESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide is a chemical compound that is commonly used in scientific research. It is a synthetic compound that is used to study the biochemical and physiological effects of certain substances. This compound is also used to investigate the mechanism of action of certain drugs and other substances.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide is not well understood. However, it is believed to interact with certain receptors in the body to produce its effects. This compound is commonly used in scientific research to investigate the mechanism of action of certain drugs and other substances.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it is believed to produce certain effects on the body. This compound is commonly used in scientific research to study the biochemical and physiological effects of certain substances.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide in lab experiments is that it is a synthetic compound that can be easily synthesized in the lab. This makes it readily available for use in scientific research. However, one limitation of using this compound is that its mechanism of action is not well understood. This can make it difficult to interpret the results of experiments that use this compound.

Future Directions

There are several future directions for research on 3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide. One future direction is to investigate its mechanism of action in more detail. This will help to better understand how this compound interacts with receptors in the body. Another future direction is to investigate the biochemical and physiological effects of this compound in more detail. This will help to better understand how this compound affects the body. Finally, future research could investigate the potential therapeutic uses of this compound. This could lead to the development of new drugs and therapies for various diseases and conditions.

Scientific Research Applications

3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide is used in scientific research to investigate the mechanism of action of certain drugs and other substances. It is also used to study the biochemical and physiological effects of certain substances. This compound is commonly used in the field of pharmacology to investigate the effects of drugs on the body.

properties

IUPAC Name

3,3-dimethyl-N-[1-(oxolan-2-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-9(10-6-5-7-15-10)13-11(14)8-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKYZQJNQTUESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.